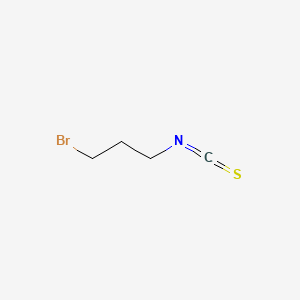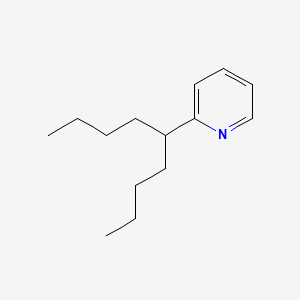
2-(2-丁氧基乙氧基)乙酸
描述
2-(2-Butoxyethoxy)acetic acid is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and has a mild, pleasant odor. This compound is commonly used as a solvent and an intermediate in the synthesis of various chemicals.
科学研究应用
2-(2-Butoxyethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the preparation of various biological reagents.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents
作用机制
Target of Action
This compound is a derivative of acetic acid , which is known to act as a counterirritant and has been used in the treatment of infections caused by bacteria or fungus .
Mode of Action
Acetic acid is known to have antimicrobial properties, which could be attributed to its ability to lower the pH, thereby creating an unfavorable environment for microbial growth .
Result of Action
Based on its structural similarity to acetic acid, it may exhibit antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound’s reactivity with strong oxidizing agents can lead to combustion .
生化分析
Biochemical Properties
2-(2-Butoxyethoxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, where it acts as a substrate or inhibitor. The compound’s interaction with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase can influence the metabolic processes, leading to the formation of metabolites like butoxyacetic acid . These interactions are crucial for understanding the compound’s role in biochemical reactions.
Cellular Effects
2-(2-Butoxyethoxy)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of 2-(2-butoxyethoxy)acetic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of alcohol dehydrogenase, resulting in the accumulation of its substrates . Additionally, 2-(2-butoxyethoxy)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-butoxyethoxy)acetic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(2-butoxyethoxy)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different biochemical properties and effects on cells, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(2-butoxyethoxy)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects, such as lethargy, ataxia, and blood in the urogenital area, have been observed at high doses . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2-(2-Butoxyethoxy)acetic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The main metabolic pathway involves the conversion of 2-(2-butoxyethoxy)acetic acid to butoxyacetic acid, which is then further metabolized and excreted . Enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase play a key role in these metabolic processes, influencing the compound’s overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2-butoxyethoxy)acetic acid within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 2-(2-butoxyethoxy)acetic acid within tissues can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-(2-butoxyethoxy)acetic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Understanding the subcellular localization of 2-(2-butoxyethoxy)acetic acid is essential for elucidating its precise biochemical roles and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Butoxyethoxy)acetic acid can be synthesized by reacting diethylene glycol monobutyl ether with acetic acid. The reaction is typically catalyzed by a strongly acidic cationic exchange resin. The reaction conditions involve heating the mixture to a temperature that facilitates the esterification process .
Industrial Production Methods: In industrial settings, the production of 2-(2-butoxyethoxy)acetic acid follows a similar synthetic route. The process involves the continuous feeding of diethylene glycol monobutyl ether and acetic acid into a reactor containing the acidic cationic exchange resin. The reaction mixture is then heated, and the product is continuously removed and purified through distillation .
化学反应分析
Types of Reactions: 2-(2-Butoxyethoxy)acetic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed back to diethylene glycol monobutyl ether and acetic acid under acidic or basic conditions.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Requires an alcohol and an acid catalyst.
Hydrolysis: Requires water and either an acid or a base.
Oxidation: Requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: Forms esters.
Hydrolysis: Forms diethylene glycol monobutyl ether and acetic acid.
Oxidation: Forms carboxylic acids.
相似化合物的比较
- 2-(2-Methoxyethoxy)acetic acid
- 2-(2-Ethoxyethoxy)acetic acid
- 2-(2-Propoxyethoxy)acetic acid
Comparison: 2-(2-Butoxyethoxy)acetic acid is unique due to its butoxy group, which imparts specific solubility and reactivity characteristics. Compared to its methoxy, ethoxy, and propoxy analogs, it has a higher molecular weight and different physical properties, making it suitable for specific applications where these properties are advantageous .
属性
IUPAC Name |
2-(2-butoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORDGVZLPBVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107600-34-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107600-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601003011 | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82941-26-2 | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82941-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(2-butoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Butoxyethoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-butoxyethoxy)acetic acid in the metabolism of Diethylene Glycol Monobutyl Ether Acetate (DGBA)?
A1: The study [] demonstrates that 2-(2-butoxyethoxy)acetic acid is the major urinary metabolite of DGBA in rats. Following oral administration of ¹⁴C-DGBA, this compound was the predominant form detected in urine, indicating a key metabolic pathway for DGBA elimination. The study highlights the rapid hydrolysis of DGBA to Diethylene Glycol Monobutyl Ether (DGBE) in rat blood, suggesting that 2-(2-butoxyethoxy)acetic acid likely arises from further metabolic transformation of DGBE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


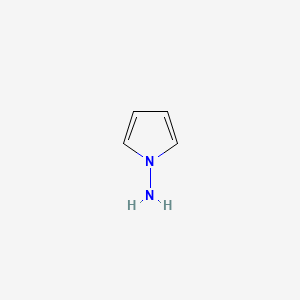
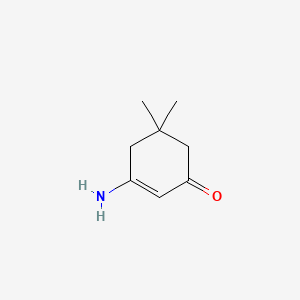

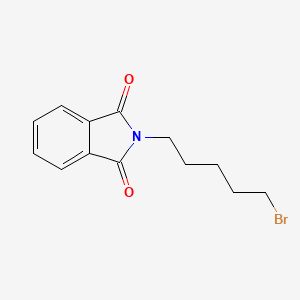
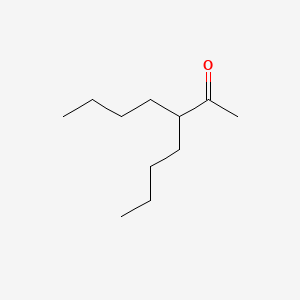
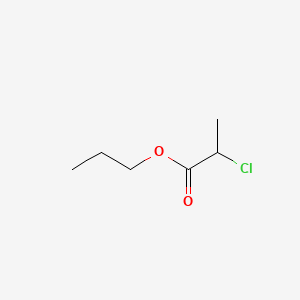
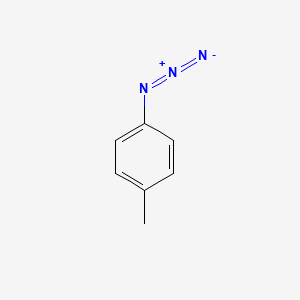
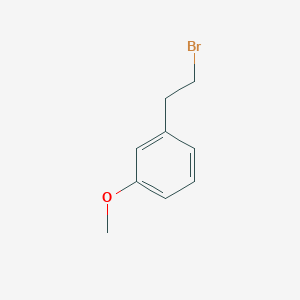
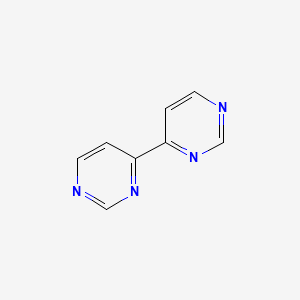
![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

